4-Fluoro-2-iodobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWYYLBXYHRKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluoro 2 Iodobenzamide
Precursor-Based Synthesis Routes
Precursor-based routes are foundational in the synthesis of 4-Fluoro-2-iodobenzamide, leveraging established chemical transformations on structurally related starting materials. These pathways are often favored for their directness and reliance on well-understood reaction mechanisms.
Synthesis from Benzoic Acid Derivatives
The synthesis of benzamides from their corresponding benzoic acid precursors is a cornerstone of organic chemistry. This transformation is fundamentally a condensation reaction between a carboxylic acid and an amine. However, direct reaction is typically unfavorable and requires activation of the carboxylic acid. luxembourg-bio.com A general, two-step approach involves first converting the benzoic acid derivative into a more reactive species, such as an acyl chloride, followed by reaction with ammonia (B1221849) or an ammonia equivalent.
For instance, a substituted benzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding benzoyl chloride. commonorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This intermediate is then subjected to ammonolysis, where reaction with ammonia yields the primary benzamide (B126). The driving force for this second step is the high reactivity of the acyl chloride towards nucleophilic attack by ammonia. This fundamental strategy can be adapted for the synthesis of this compound, assuming the availability of a suitable benzoic acid precursor that can be elaborated to introduce the required fluoro and iodo groups at other stages of the synthesis.
Derivatization of Halogenated Anilines
An alternative precursor-based approach begins with a halogenated aniline (B41778), specifically 4-fluoro-2-iodoaniline (B1303420). lifechempharma.comsigmaaldrich.com This compound already possesses the correct arrangement of halogen substituents on the aromatic ring. The synthetic challenge is then reduced to converting the amino (-NH₂) group into a carboxamide (-CONH₂) group.
This transformation is typically achieved through an acylation reaction. While a specific, documented acylation of 4-fluoro-2-iodoaniline to this compound is not detailed in the provided sources, the general methodology is well-established. The aniline could be reacted with a suitable acylating agent, such as phosgene (B1210022) or a phosgene equivalent, followed by treatment with ammonia. More commonly, the amino group could be transformed via a Sandmeyer-type reaction. This would involve diazotization of the aniline with nitrous acid to form a diazonium salt, which could then be subjected to carbonylation and amination procedures to install the carboxamide group.
A plausible synthesis for the key precursor, 4-fluoro-2-iodoaniline, involves the direct iodination of 4-fluoroaniline (B128567). One reported method involves heating 4-fluoroaniline with iodine and calcium carbonate in a mixture of ether and water. prepchem.com This electrophilic aromatic substitution introduces the iodine atom ortho to the directing amino group.
Formation from 4-Fluoro-2-iodobenzoic Acid
The most direct synthetic route to this compound is the amidation of 4-Fluoro-2-iodobenzoic acid. This method involves the activation of the carboxylic acid group followed by its reaction with an amine source.
Activation via Acyl Chloride: A classic and effective method is the conversion of the carboxylic acid to its corresponding acyl chloride. commonorganicchemistry.com This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgresearchgate.net The resulting 4-fluoro-2-iodobenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with ammonia to furnish the final amide product. The byproducts of this activation step, such as sulfur dioxide and hydrogen chloride gas when using thionyl chloride, are volatile and easily removed, simplifying purification. youtube.com
Amide Coupling Reagents: Modern synthetic chemistry often employs coupling reagents to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the isolation of harsh acyl chloride intermediates. luxembourg-bio.com These reagents activate the carboxylic acid in situ to form a reactive species that is readily attacked by the amine. A wide array of such reagents has been developed, each with specific advantages. researchgate.netorganic-chemistry.org They can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.com
For the amidation of 4-Fluoro-2-iodobenzoic acid, a suitable coupling reagent would be chosen based on factors like yield, suppression of side reactions, and reaction conditions. The general process involves mixing the carboxylic acid, an amine source (like ammonium (B1175870) chloride), a non-nucleophilic base, and the coupling reagent in an appropriate solvent.
| Reagent Class | Example Reagents | Mechanism of Action |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. luxembourg-bio.com |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PPh₃/I₂ | Forms a reactive acyloxyphosphonium salt intermediate. rsc.org |
| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMU | Generates highly reactive activated esters (e.g., OBt, OAt esters). luxembourg-bio.com |
The selection of a specific coupling agent can be critical, especially for sterically hindered substrates, to achieve high yields and purity. luxembourg-bio.com
Functional Group Introduction Strategies
These strategies involve building the this compound molecule by sequentially introducing the halogen functional groups onto a simpler benzamide scaffold. The success of these routes hinges on achieving high regioselectivity in the halogenation steps.
Regioselective Fluorination Techniques
This approach would theoretically start with 2-iodobenzamide (B1293540) and introduce a fluorine atom at the C4 position. This transformation is an electrophilic aromatic substitution. The regiochemical outcome is governed by the directing effects of the substituents already present on the ring: the iodo group and the carboxamide group. The amide group is a meta-director, while iodine is an ortho-, para-director. Their combined influence would need to be carefully considered to achieve selective fluorination at the desired C4 position, which is para to the iodine and meta to the amide.
Modern fluorination methods often employ electrophilic fluorine sources like Selectfluor®. nih.gov Catalytic systems, sometimes involving hypervalent iodine reagents, have also been developed to achieve regioselective fluorinations of aromatic compounds. nih.govnih.gov However, achieving high regioselectivity in a molecule with multiple directing groups can be challenging and may result in mixtures of isomers.
Directed Iodination Protocols
A more synthetically viable strategy involves the regioselective iodination of 4-fluorobenzamide. In this scenario, the amide group acts as a directing group to guide the introduction of iodine to the ortho position (C2). This C-H activation and functionalization approach is a powerful tool in modern organic synthesis.
Several catalytic systems have been developed for the ortho-iodination of benzamides:
Palladium Catalysis: Palladium(II) catalysts, such as Pd(OAc)₂, can direct the iodination of benzamides using molecular iodine (I₂) as the iodine source and oxidant. nih.gov The reaction often requires additives like cesium acetate (B1210297) (CsOAc) and potassium persulfate (K₂S₂O₈) in a solvent like DMSO. nih.gov This method is effective for ortho-substituted benzamides.
Iridium Catalysis: Iridium complexes, for example [Cp*Ir(H₂O)₃]SO₄, have been shown to catalyze the ortho-iodination of benzamides using N-iodosuccinimide (NIS) as the iodine source. acs.org These reactions often benefit from an acid additive like trifluoroacetic acid (TFA) and are performed in solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.org
Other Reagents: Other iodinating systems for aromatic compounds include reagents like iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and sulfuric acid. nih.gov N-iodoamides themselves, in the presence of an acid catalyst, can also serve as effective iodinating agents for activated aromatic rings. journals.co.za
The directed iodination approach offers a high degree of regiocontrol due to the chelation of the catalyst to the amide's oxygen atom, bringing the catalytic center in close proximity to the ortho C-H bond for activation and subsequent iodination.
| Catalyst System | Iodine Source | Key Conditions | Reference |
| Pd(OAc)₂ | I₂ | CsOAc, K₂S₂O₈, DMSO, 65 °C | nih.gov |
| [Cp*Ir(H₂O)₃]SO₄ | NIS | TFA, HFIP | acs.org |
This strategy represents a robust and selective method for accessing the 2-iodo-substituted benzamide core structure.
Chemical Reactivity and Reaction Mechanisms of 4 Fluoro 2 Iodobenzamide
Electrophilic Aromatic Substitution Pathways
The directing effects of the substituents on 4-Fluoro-2-iodobenzamide are summarized below:
| Substituent | Position on Ring | Inductive Effect | Resonance (Mesomeric) Effect | Overall Effect | Directing Preference |
| -I (Iodo) | 2 | Weakly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Weakly Deactivating | Ortho, Para |
| -CONH₂ (Amide) | 1 | Electron-Withdrawing (-I) | Electron-Withdrawing (-M) | Moderately Deactivating | Meta |
| -F (Fluoro) | 4 | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Weakly Deactivating | Ortho, Para |
For this compound, the ring is significantly deactivated towards electrophilic attack. The positions available for substitution are C3, C5, and C6.
Position C3: Ortho to the iodo group and ortho to the amide group.
Position C5: Meta to the iodo group, meta to the amide group, and ortho to the fluoro group.
Position C6: Para to the iodo group and ortho to the amide group.
The directing influences are in conflict. The amide group directs an incoming electrophile to the C5 position (meta). The iodo group directs to the C3 (ortho) and C6 (para) positions. The fluoro group directs to the C3 and C5 positions (both ortho). Given the strong deactivating nature of the amide group and the cumulative deactivation from the two halogens, harsh reaction conditions would likely be required for any electrophilic substitution to proceed. The final substitution pattern would depend on the specific electrophile and reaction conditions, with a mixture of products being a probable outcome.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNA_r) is a key reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups (EWGs). wikipedia.org In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com
The reactivity of this compound in SNA_r reactions is enhanced by the presence of the electron-withdrawing benzamide (B126) and fluoro groups, which make the aromatic ring more electrophilic (electron-poor) and can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com The molecule offers two potential sites for substitution: the iodine at C2 and the fluorine at C4.
The key factors determining the site of nucleophilic attack are:
Leaving Group Ability: The ability of the halide to depart. In general, iodide is a better leaving group than fluoride (B91410) in this type of reaction when the C-X bond cleavage is part of the rate-determining step, although the relative rates can be complex. chemistrysteps.com
Activation by EWGs: The reaction is fastest when strong EWGs are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com
In this compound:
The iodine atom at C2 is ortho to the strongly electron-withdrawing benzamide group. This positioning provides significant stabilization for the Meisenheimer complex formed upon nucleophilic attack at C2.
The fluorine atom at C4 is meta to the benzamide group. This position offers much less resonance stabilization for the intermediate, making nucleophilic attack at C4 less favorable. masterorganicchemistry.com
Therefore, nucleophilic aromatic substitution on this compound is expected to occur selectively at the C2 position, leading to the displacement of the iodide.
Cross-Coupling Reaction Pathways
This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in common catalytic cycles (e.g., those involving palladium), allowing for highly selective functionalization at the C2 position.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.com Aryl iodides are highly reactive substrates for this transformation.
The catalytic cycle for the Suzuki coupling of this compound would proceed via three main steps: youtube.com
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a Palladium(II) intermediate. This step is highly selective for the C-I bond over the much stronger C-F bond.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the iodide.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Palladium(0) catalyst.
This reaction provides a powerful method for synthesizing 2-aryl-4-fluorobenzamides, with the reaction conditions typically involving a palladium catalyst, a base, and a suitable solvent.
| Reaction Step | Description |
| Oxidative Addition | Pd(0) complex adds to the aryl iodide, forming an Ar-Pd(II)-I species. |
| Transmetalation | The organic group from the boronic acid (R-B(OH)₂) replaces the iodide on the palladium complex. |
| Reductive Elimination | The Ar-R bond is formed, releasing the product and regenerating the Pd(0) catalyst. |
The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base. libretexts.orgyoutube.com
Similar to the Suzuki coupling, the Sonogashira reaction of this compound would proceed selectively at the C-I bond. libretexts.org
The Palladium Cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond. youtube.com
The Copper Cycle involves the formation of a copper(I) acetylide from the terminal alkyne, copper(I) salt, and base. This copper acetylide is the active nucleophile. youtube.com
Transmetalation occurs when the acetylide group is transferred from copper to the palladium(II) complex.
Reductive Elimination then yields the 2-alkynyl-4-fluorobenzamide product and regenerates the palladium(0) catalyst. libretexts.org
This reaction is highly valuable for introducing alkynyl moieties into the benzamide structure, which can serve as handles for further synthetic transformations. youtube.com
The reactivity of the C-I bond in this compound makes it a suitable partner for a variety of other cross-coupling reactions. The principles of selective activation of the aryl iodide bond apply to these transformations as well.
Heck Coupling: Palladium-catalyzed reaction of the aryl iodide with an alkene to form a new carbon-carbon bond.
Stille Coupling: Palladium-catalyzed coupling with an organostannane (organotin) compound.
Buchwald-Hartwig Amination: Palladium-catalyzed formation of a carbon-nitrogen bond by coupling with an amine.
Ullmann Condensation: A copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. semanticscholar.org
In all these cases, the reaction would be expected to take place at the C2 position, leaving the fluoro group and the benzamide functionality intact, thus allowing for the synthesis of a diverse array of complex molecules. nih.gov
Directed C-H Functionalization Studies
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. rsc.org This strategy often relies on a directing group within the substrate to guide the metal catalyst to a specific C-H bond, typically in the ortho position. nih.gov
The amide group (-CONH₂) in this compound can act as an effective directing group for C-H functionalization. researchgate.net Using catalysts such as palladium or rhodium, the amide's nitrogen or oxygen atom can coordinate to the metal center, positioning it in proximity to the C-H bond at the C6 position (ortho to the amide). This coordination facilitates the cleavage of the C-H bond and the formation of a five-membered metallacycle intermediate. nih.govnih.gov
This intermediate can then react with a variety of coupling partners (e.g., alkenes, alkynes, aryl halides) to install a new functional group at the C6 position. This method offers a complementary strategy to traditional electrophilic substitution, providing a route to otherwise difficult-to-access substitution patterns. The success of such a transformation would depend on finding conditions where the C-H activation process is favored over the competing oxidative addition at the C-I bond. rsc.org
Reactions Involving the Amide Moiety
The amide functional group is a cornerstone of organic chemistry, and its reactivity in this compound is expected to follow well-established pathways. While specific literature detailing these transformations for this exact molecule is sparse, the common reactions of primary amides provide a clear indication of its probable chemical behavior. The commercial availability of the products from these theoretical reactions lends credence to their viability in synthetic applications.
Hydrolysis: The hydrolysis of the amide to its corresponding carboxylic acid is a fundamental reaction. Under either acidic or basic conditions, this compound is expected to convert to 4-fluoro-2-iodobenzoic acid. In an acidic environment, the reaction would typically involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Basic hydrolysis, on the other hand, proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon.
Reduction to an Amine: Primary amides can be reduced to primary amines using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com The reaction of this compound with LiAlH₄ is anticipated to yield (4-fluoro-2-iodophenyl)methanamine. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate salt.
Dehydration to a Nitrile: The dehydration of a primary amide yields a nitrile. This transformation can be achieved using various dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. For this compound, this reaction would produce 4-fluoro-2-iodobenzonitrile.
Hofmann Rearrangement: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgmasterorganicchemistry.comlibretexts.org Treatment of this compound with a halogen (such as bromine) and a strong base (like sodium hydroxide) would be expected to yield 4-fluoro-2-iodoaniline (B1303420). prepchem.comrsc.orglifechempharma.com The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.org Hypervalent iodine reagents, generated in situ from reagents like iodobenzene (B50100) and Oxone, have also been shown to facilitate Hofmann rearrangements. organic-chemistry.orgnih.gov
The following table summarizes the expected reactions of the amide moiety of this compound and their corresponding products.
| Reaction Type | Reagents | Expected Product |
| Acid Hydrolysis | H₃O⁺, heat | 4-Fluoro-2-iodobenzoic acid |
| Base Hydrolysis | NaOH, H₂O, heat | 4-Fluoro-2-iodobenzoic acid |
| Reduction | 1. LiAlH₄, 2. H₂O | (4-Fluoro-2-iodophenyl)methanamine |
| Dehydration | P₂O₅ or SOCl₂ | 4-Fluoro-2-iodobenzonitrile |
| Hofmann Rearrangement | Br₂, NaOH, H₂O | 4-Fluoro-2-iodoaniline |
Hypervalent Iodine Chemistry Derived from 4-Fluoro-2-iodobenzoic Acid
The iodine atom in 4-fluoro-2-iodobenzoic acid, the parent carboxylic acid of this compound, can be oxidized to higher valence states, leading to the formation of hypervalent iodine compounds. These reagents are prized in organic synthesis for their unique reactivity as oxidants and electrophiles. beilstein-journals.orgorganic-chemistry.orgnih.govnih.gov
Cyclic hypervalent iodine reagents, such as 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX), are well-known non-metallic, green oxidants. nih.govacs.org They are typically synthesized from the corresponding 2-iodobenzoic acid. nih.govresearchgate.net The presence of the ortho-carboxyl group acts as an endogenous ligand, stabilizing the hypervalent iodine center. nih.gov
A notable example of hypervalent iodine chemistry derived from a substituted 2-iodobenzoic acid is the synthesis of pseudocyclic benziodoxole tosylates. Specifically, 4-fluoro-2-iodobenzoic acid has been used in a ligand transfer reaction with PhI(OH)OTs (Koser's reagent) to prepare the corresponding 4-fluoro-substituted benziodoxole tosylate. ossila.com These compounds are effective hypervalent iodine oxidants and electrophiles. ossila.com
The general scheme for the preparation of hypervalent iodine(III) and iodine(V) compounds from a substituted 2-iodobenzoic acid is outlined below. The oxidation of 4-fluoro-2-iodobenzoic acid with an oxidizing agent like Oxone® would be expected to yield 4-fluoro-2-iodosobenzoic acid (a λ³-iodane). Further oxidation would lead to 4-fluoro-2-iodoxybenzoic acid (a λ⁵-iodane).
Table of Synthetic Pathways to Hypervalent Iodine Reagents:
| Starting Material | Oxidizing Agent | Product (Hypervalent Iodine Reagent) | Iodine Oxidation State |
| 4-Fluoro-2-iodobenzoic acid | Oxone® (mild conditions) | 4-Fluoro-2-iodosobenzoic acid (IBA derivative) | +3 |
| 4-Fluoro-2-iodobenzoic acid | Oxone® (stronger conditions) or other strong oxidants | 4-Fluoro-2-iodoxybenzoic acid (IBX derivative) | +5 |
| 4-Fluoro-2-iodobenzoic acid | PhI(OH)OTs | 1-hydroxy-5-fluoro-1,1-dihydro-1λ³-benz[d] prepchem.comnih.goviodoxol-3-one 1-oxide tosylate | +3 |
These hypervalent iodine reagents derived from 4-fluoro-2-iodobenzoic acid would be expected to participate in a wide range of synthetic transformations, including:
Oxidation of alcohols: Both IBA and IBX derivatives are known for their ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. organic-chemistry.orgacs.org
Oxidative C-H functionalization: These reagents can be used to introduce functional groups at unactivated C-H bonds. nih.gov
Group transfer reactions: Benziodoxolones are used in various atom-transfer reactions. beilstein-journals.org
The reactivity of these hypervalent iodine compounds is a rich area of research, offering powerful tools for modern organic synthesis. beilstein-journals.orgorganic-chemistry.orgnih.govnih.gov
Applications of 4 Fluoro 2 Iodobenzamide As a Versatile Synthetic Building Block
Construction of Complex Polycyclic and Heterocyclic Systems
4-Fluoro-2-iodobenzamide is an excellent substrate for the construction of intricate polycyclic and heterocyclic systems, which are core structures in many biologically active compounds. The presence of the iodine atom at the ortho position to the amide group facilitates various palladium-catalyzed cyclization reactions.
One of the most powerful applications of this building block is in the synthesis of isoquinolinone derivatives. Through palladium-catalyzed reactions, this compound can undergo annulation with alkynes or alkenes. For instance, in a Sonogashira coupling, the aryl iodide can be coupled with a terminal alkyne, followed by an intramolecular cyclization to form the isoquinolinone ring system. The fluorine atom remains on the backbone of the molecule, which can be beneficial for modulating the electronic properties and metabolic stability of the final compound.
Similarly, Heck coupling reactions with various alkenes can also be employed to first form a C-C bond, which is then followed by an intramolecular amidation to yield dihydroisoquinolinone structures. The versatility of these palladium-catalyzed methods allows for the introduction of a wide range of substituents, leading to a diverse library of polycyclic compounds. Furthermore, variations of this strategy can be used to build more complex, fused tetracyclic systems, such as isoindolo[1,2-b]quinazolinones, through dicarbonylative processes. nih.gov
Table 1: Examples of Polycyclic and Heterocyclic Systems Derived from 2-Iodobenzamide (B1293540) Analogs
| Product Class | Reaction Type | Key Reagents | Ref. |
|---|---|---|---|
| Isoquinolinones | Palladium-catalyzed annulation | Alkynes, Pd catalyst (e.g., Pd(OAc)₂) | |
| Dihydroisoquinolinones | Heck coupling / Cyclization | Alkenes, Pd catalyst | |
| Isoindolo[1,2-b]quinazolinones | Palladium-catalyzed dicarbonylation | 2-bromobenzyl amines, CO | nih.gov |
Role in Multi-Component Reaction Sequences
While not a typical starting component for classic multi-component reactions (MCRs) like the Ugi or Passerini reactions, this compound is a valuable component in reaction sequences that incorporate MCRs. wikipedia.orgorganicreactions.org The true utility of this compound lies in post-MCR modifications, where the aryl iodide functionality serves as a handle for further diversification.
A common strategy involves performing an Ugi or Passerini reaction to rapidly assemble a complex acyclic molecule, followed by a palladium-catalyzed intramolecular cyclization that involves the iodo-substituent. nih.gov For example, an Ugi reaction can be designed to produce a product containing a group that can subsequently react with the aryl iodide via an intramolecular Heck or Suzuki coupling. This build/couple/pair strategy allows for the rapid construction of diverse heterocyclic scaffolds from simple starting materials. nih.gov This approach combines the efficiency of MCRs in generating molecular complexity with the power of transition-metal catalysis to form challenging ring systems.
Precursor in the Synthesis of Advanced Chemical Reagents
The dual halogenation of this compound makes it an important precursor for the synthesis of advanced chemical reagents, particularly for biomedical imaging applications like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
The iodine atom can be directly replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) to create SPECT or PET imaging agents. Alternatively, the aryl iodide can be converted into an organostannane or boronic ester derivative. These derivatives are then used as precursors for radiofluorination with [¹⁸F]fluoride, one of the most commonly used radionuclides in PET imaging. nih.gov The presence of a non-radioactive fluorine atom in the molecule already can be used to fine-tune the pharmacokinetic properties of the resulting radiotracer. The development of such imaging agents is crucial for studying disease states and for the diagnosis of conditions like cancer and neurological disorders. nih.gov
Development of Molecular Scaffolds for Chemical Research
In drug discovery, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. This compound is an ideal starting point for the development of libraries of compounds based on novel or known privileged scaffolds. nih.gov
The orthogonal reactivity of the fluoro and iodo substituents allows for a systematic and diverse functionalization of the benzamide (B126) core. For example, the iodine can be used in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of aryl, alkyl, or amino groups. nih.gov Subsequently, the fluorine atom can be replaced via nucleophilic aromatic substitution, or the amide group can be modified. This allows for the creation of a large library of analogues from a single, versatile starting material. These libraries are invaluable in screening for new drug candidates and for studying structure-activity relationships (SAR). For example, fluorinated benzoyl derivatives have been explored for the development of antibacterial agents and other therapeutics. mdpi.comnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Isoquinolinone |
| Dihydroisoquinolinone |
| Isoindolo[1,2-b]quinazolinone |
| Benzazepine |
Spectroscopic and Structural Characterization of 4 Fluoro 2 Iodobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For 4-Fluoro-2-iodobenzamide, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amide protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic region will display a complex splitting pattern due to the coupling between the protons and with the fluorine atom.
Based on the analysis of similar compounds, the anticipated ¹H NMR spectral data in a solvent like DMSO-d₆ would show signals for the three aromatic protons. The proton ortho to the iodine atom is expected to be the most deshielded. The amide protons typically appear as a broad singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | 7.5 - 8.0 | m | - |
| Amide NH₂ | 7.0 - 7.5 | br s | - |
Note: 'm' denotes a multiplet and 'br s' denotes a broad singlet. The predicted values are based on data from structurally related compounds.
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The presence of electronegative atoms like fluorine and iodine, as well as the carbonyl group of the amide, will significantly influence the chemical shifts of the aromatic carbons. The carbon atom attached to the fluorine will exhibit a large coupling constant (¹JC-F).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | ~165 |
| Aromatic C-F | ~162 (d, ¹JC-F ≈ 250 Hz) |
| Aromatic C-I | ~95 |
| Aromatic CH | 115 - 140 |
| Aromatic C-CONH₂ | ~135 |
Note: 'd' denotes a doublet. The predicted values are based on data from structurally related compounds.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the characterization of organofluorine compounds. The spectrum for this compound is expected to show a single signal for the fluorine atom. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). The exact chemical shift can be influenced by the solvent and the other substituents on the aromatic ring. For aromatic compounds, the typical range for fluorine chemical shifts is between -100 and -130 ppm relative to a CFCl₃ standard.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-F | -105 to -115 |
Note: The predicted value is based on typical chemical shift ranges for aryl fluorides.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass of this compound (C₇H₅FINO) is 264.9451 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) that corresponds closely to this value. The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic losses of the amide group, iodine, and fluorine atoms.
Table 4: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [C₇H₅FINO]⁺ | 264.9451 |
Computational Chemistry Investigations of 4 Fluoro 2 Iodobenzamide
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies
No dedicated DFT studies on 4-Fluoro-2-iodobenzamide, detailing its electronic structure, optimized geometry, or other quantum chemical properties, were found in the public domain.
Ab Initio Methods
Similarly, there is no available research applying ab initio methods to investigate the properties of this compound.
Molecular Modeling and Conformational Analysis
Specific molecular modeling or conformational analysis studies to determine the stable conformers and rotational barriers of this compound have not been published.
Prediction of Spectroscopic Properties
There are no available computational studies that predict the spectroscopic properties (such as IR, Raman, or NMR spectra) of this compound.
Elucidation of Reaction Mechanisms via Computational Approaches
No computational studies elucidating the reaction mechanisms involving this compound were identified in the reviewed literature.
Structure Reactivity Relationships in Analogues and Derivatives of 4 Fluoro 2 Iodobenzamide
Impact of Halogen Substituent Position and Nature
The nature and position of halogen substituents on the benzamide (B126) ring are critical determinants of the molecule's electronic properties and, consequently, its reactivity. The interplay between inductive and resonance effects of halogens governs the electron density distribution within the aromatic ring, influencing its susceptibility to chemical transformations.
The reactivity of halogenated benzene (B151609) derivatives in electrophilic substitution reactions is influenced by the electronegativity and size of the halogen atom. Generally, the order of reactivity for benzene rings substituted with a single halogen is F > Cl > Br > I. nih.gov This is because the strong inductive electron-withdrawing effect of the more electronegative halogens is somewhat offset by their ability to donate electron density to the ring through resonance. However, halogens are generally considered deactivating groups that direct incoming electrophiles to the ortho and para positions. nih.gov
In the context of 4-Fluoro-2-iodobenzamide analogues, changing the halogen at the 2-position would be expected to modulate the reactivity of the molecule. For instance, replacing the iodine atom with a more electronegative halogen like chlorine or bromine would likely alter the electron density at the ortho position and influence the acidity of the amide proton and the molecule's participation in reactions such as nucleophilic aromatic substitution.
A theoretical investigation into the energetics of noncatalyzed aryl halide aminations has shown that the presence of electron-withdrawing groups is generally necessary to activate the halogen atom toward direct amination reactions. viu.ca Furthermore, computational studies can be employed to quantify the electronic influence of substituents through Hammett σ constants, which correlate with the activation energies of reactions. viu.ca
Table 1: Predicted Reactivity Trends of 4-Fluoro-2-halobenzamides based on Halogen Properties
| Halogen at Position 2 | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Predicted Relative Reactivity in Electrophilic Aromatic Substitution |
| Iodo | 2.66 | Weakly deactivating | Weakly donating | Lowest |
| Bromo | 2.96 | Deactivating | Donating | Intermediate |
| Chloro | 3.16 | Strongly deactivating | Donating | Higher |
Influence of N-Substitution on Chemical Properties and Reactivity
Substitution at the amide nitrogen (N-substitution) of this compound introduces another layer of complexity to its structure-reactivity profile. The nature of the substituent, whether it be an alkyl or an aryl group, can significantly impact the chemical properties and reactivity of the benzamide moiety.
N-alkylation of amides can be achieved through various synthetic methodologies, including cobalt-nanoparticle-catalyzed reactions with alcohols. viu.ca The introduction of an alkyl group on the nitrogen can alter the molecule's solubility, steric hindrance around the carbonyl group, and the acidity of the remaining N-H proton (in the case of mono-alkylation). Spectroscopic techniques such as NMR can be used to probe the electronic environment of N-alkyl and N-aryl acetamides, revealing differences in chemical shifts that reflect the varying electronic effects of the substituents. researchgate.net
The reactivity of N-substituted benzamides can also be influenced by the nature of the substituent. For instance, in palladium-catalyzed C-H bond arylation reactions of N-methyl-N-(polyfluorobenzyl)benzamides, the regioselectivity of the reaction is highly dependent on the fluoro substituents on the benzyl (B1604629) group. researchgate.net This highlights the intricate electronic communication between the N-substituent and the benzamide core.
Table 2: Expected Physicochemical Property Changes upon N-Substitution of this compound
| N-Substituent | Expected Change in Solubility in Nonpolar Solvents | Expected Change in Hydrogen Bond Donating Ability | Potential Impact on Reactivity at the Carbonyl Carbon |
| Methyl | Increase | Decrease (from two N-H to one N-H) | Steric hindrance may decrease reactivity towards nucleophiles |
| Ethyl | Further Increase | Decrease (from two N-H to one N-H) | Increased steric hindrance compared to methyl |
| Phenyl | Significant Increase | Decrease (from two N-H to one N-H) | Electronic effects of the phenyl ring can influence carbonyl reactivity |
| Benzyl | Significant Increase | Decrease (from two N-H to one N-H) | Steric and electronic effects from the benzyl group |
Systematic Modifications of the Benzamide Core Structure
For example, in a study of benzamide inhibitors of Mycobacterium tuberculosis QcrB, modifications at the C-5 position of the benzamide core showed that electron-withdrawing groups were less tolerated, while smaller, electron-rich substituents were more active. acs.org This indicates that the electronic properties of the benzamide ring are crucial for its biological function. Furthermore, the study found that secondary amides were more potent than their primary amide counterparts, highlighting the importance of the substitution pattern on the amide nitrogen. acs.org
In another example, the synthesis of isoquinolones from N-alkyl benzamides via Rh-catalyzed C-H activation demonstrates how the benzamide core can be used as a template for constructing more complex heterocyclic systems. The regioselectivity of this reaction is influenced by substituents on the benzamide ring, showcasing how modifications to the core can direct subsequent chemical transformations. rsc.org
Table 3: Examples of Systematic Modifications to a Benzamide Core and Their Potential Effects
| Modification | Example | Potential Effect on Properties and Reactivity |
| Introduction of additional substituents | 5-methyl-4-fluoro-2-iodobenzamide | Altered lipophilicity and electronic properties of the ring |
| Replacement of the phenyl ring | Thiophene-based carboxamide | Changes in aromaticity, ring strain, and electronic distribution |
| Cyclization involving the amide | Synthesis of quinazolinones from 2-halobenzamides | Formation of a rigid, fused ring system with distinct chemical properties |
| Variation of the linker between the phenyl ring and the amide | Introduction of a phenoxy group | Increased conformational flexibility and altered spatial arrangement of functional groups |
By systematically exploring these structural modifications, researchers can fine-tune the properties of this compound derivatives for specific applications, ranging from medicinal chemistry to materials science.
Future Research Trajectories and Unexplored Frontiers
Development of Novel Catalytic Transformations
The presence of a reactive carbon-iodine bond and a directing amide group in 4-Fluoro-2-iodobenzamide opens avenues for the development of novel catalytic transformations to construct complex molecular architectures. While palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions are foundational, future research will likely focus on more intricate and efficient catalytic cycles.
Palladium-catalyzed reactions are instrumental in forming carbon-carbon bonds. The Heck reaction, for instance, involves the coupling of aryl halides with alkenes. Future investigations could explore the intramolecular Heck reaction of this compound derivatives to synthesize novel heterocyclic systems. Similarly, the Sonogashira coupling, which joins aryl halides with terminal alkynes, can be further exploited to create a diverse range of substituted benzamides with potential applications in materials science and medicinal chemistry. Research into optimizing reaction conditions, such as the use of novel ligands and catalyst systems, will be crucial for enhancing the efficiency and scope of these transformations.
Copper-catalyzed cross-coupling reactions represent another fertile ground for exploration. These reactions are often more economical and can offer complementary reactivity to palladium-catalyzed processes. Future work could focus on developing efficient copper-catalyzed amination, etherification, and thiolation reactions of this compound to introduce a variety of functional groups, thereby expanding its synthetic utility.
A particularly promising area is the palladium-catalyzed synthesis of isoquinolone derivatives. The inherent structure of this compound makes it an ideal precursor for intramolecular cyclization reactions to form these valuable heterocyclic scaffolds, which are prevalent in many biologically active compounds.
| Catalytic Transformation | Potential Application | Key Research Focus |
| Intramolecular Heck Reaction | Synthesis of novel nitrogen-containing heterocycles | Development of highly active and selective palladium catalysts. |
| Sonogashira Coupling | Creation of functionalized alkynylbenzamides | Exploration of copper-free and milder reaction conditions. |
| Copper-Catalyzed Amination | Introduction of diverse amine functionalities | Design of efficient and versatile copper-ligand systems. |
| Palladium-Catalyzed Cyclization | Synthesis of isoquinolone and related heterocycles | Investigation of domino and one-pot reaction sequences. |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis of this compound and its derivatives is no exception. Future research will prioritize the development of more sustainable and environmentally benign synthetic methods.
One key area of focus is the use of alternative reaction media. Ionic liquids, with their low vapor pressure and high thermal stability, offer a recyclable and often more efficient alternative to volatile organic solvents. Investigating the synthesis of this compound and its subsequent transformations in various ionic liquids could lead to cleaner and more sustainable processes.
Microwave-assisted synthesis is another powerful tool in green chemistry. Microwave irradiation can significantly reduce reaction times, improve yields, and often enable reactions to proceed under solvent-free conditions. The application of microwave technology to the synthesis and functionalization of this compound is a promising avenue for developing rapid and efficient protocols.
Biocatalysis represents a frontier in green synthesis, offering highly selective and environmentally friendly transformations. While currently underexplored for this specific compound, future research could focus on identifying or engineering enzymes capable of catalyzing the synthesis of this compound or its derivatives. This could involve, for example, enzymatic amidation or halogenation reactions, providing a highly sustainable route to this valuable building block.
| Green Chemistry Approach | Potential Benefits | Research Direction |
| Use of Ionic Liquids | Reduced use of volatile organic solvents, catalyst recycling. | Screening of different ionic liquids for optimal reaction performance. |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, solvent-free conditions. | Optimization of microwave parameters for various synthetic steps. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Discovery and engineering of enzymes for the synthesis of this compound. |
Exploration of Advanced Building Block Applications
The unique substitution pattern of this compound makes it a highly valuable precursor for the synthesis of complex molecules with important biological activities. Future research will continue to explore its application as an advanced building block in medicinal chemistry and materials science.
A significant area of interest is the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapeutics, and several approved drugs feature a substituted benzamide (B126) core. The fluorine and iodine atoms on this compound provide handles for the introduction of various pharmacophoric groups necessary for potent PARP inhibition. Future work will involve the design and synthesis of novel PARP inhibitors derived from this building block.
Similarly, this compound is a promising starting material for the synthesis of kinase inhibitors. Kinases are key regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The benzamide moiety is a common feature in many kinase inhibitors, and the strategic functionalization of the this compound scaffold can lead to the discovery of new and selective inhibitors.
Furthermore, the ability to transform this compound into various heterocyclic systems opens up a vast chemical space for exploration. The synthesis of novel fluorinated heterocycles is of great interest due to the unique properties that fluorine imparts on molecules, such as increased metabolic stability and binding affinity.
| Application Area | Target Molecules | Synthetic Strategy |
| PARP Inhibitors | Novel anti-cancer agents | Multi-step synthesis involving cross-coupling and cyclization reactions. |
| Kinase Inhibitors | Targeted therapeutics for various diseases | Combinatorial synthesis to generate libraries of potential inhibitors. |
| Fluorinated Heterocycles | Bioactive compounds and functional materials | Development of novel cyclization strategies from this compound. |
Theoretical Prediction and Experimental Validation of New Reactivity Modes
The interplay between computational chemistry and experimental synthesis is a powerful paradigm for discovering and understanding new chemical reactivity. Future research on this compound will increasingly leverage theoretical predictions to guide experimental investigations.
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of this compound. For instance, DFT can be used to calculate bond dissociation energies, which can help predict the relative reactivity of the C-I and C-F bonds under different reaction conditions. A study on the related compound 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide has already demonstrated the utility of DFT in analyzing molecular properties. scispace.com
Computational modeling can also be employed to elucidate the mechanisms of catalytic reactions involving this compound. By mapping out the energy profiles of different reaction pathways, researchers can gain a deeper understanding of the factors that control selectivity and efficiency. This knowledge can then be used to design more effective catalysts and optimize reaction conditions.
An important aspect of this research will be the experimental validation of theoretical predictions. For example, if computational studies suggest a novel, unexpected mode of reactivity, targeted experiments can be designed to test these predictions. This synergistic approach will be crucial for uncovering new and valuable transformations of this compound and fully realizing its synthetic potential.
| Theoretical Method | Information Gained | Experimental Validation |
| Density Functional Theory (DFT) | Bond dissociation energies, electronic properties, reaction energetics. | Kinetic studies, product analysis under various conditions. |
| Computational Modeling | Reaction mechanisms, transition state analysis. | In-situ reaction monitoring, isolation of intermediates. |
| Predictive Reactivity Models | Identification of novel reaction pathways. | Exploratory synthesis to discover new transformations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
